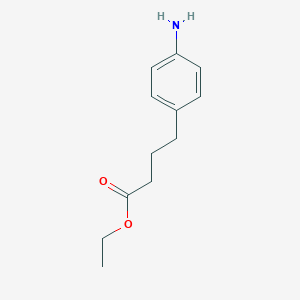

Ethyl 4-(4-aminophenyl)butanoate

Descripción

Ethyl 4-(4-aminophenyl)butanoate is an aromatic ester featuring a butanoate backbone substituted with a 4-aminophenyl group at the γ-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry. Its synthesis typically involves esterification of 4-(4-aminophenyl)butanoic acid with ethanol under acidic conditions, analogous to methods described for methyl 4-(4-aminophenyl)butanoate (e.g., using thionyl chloride or sulfuric acid in methanol) . The amino group confers nucleophilic reactivity, making it valuable for further functionalization, such as in the preparation of benzimidazole derivatives or peptide conjugates.

Propiedades

Número CAS |

15116-32-2 |

|---|---|

Fórmula molecular |

C12H17NO2 |

Peso molecular |

207.27 g/mol |

Nombre IUPAC |

ethyl 4-(4-aminophenyl)butanoate |

InChI |

InChI=1S/C12H17NO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5,13H2,1H3 |

Clave InChI |

LQQLBFZHJXGMCR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCC1=CC=C(C=C1)N |

SMILES canónico |

CCOC(=O)CCCC1=CC=C(C=C1)N |

Sinónimos |

ETHYL 4-(4-AMINOPHENYL)BUTANOATE |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent on the phenyl ring significantly influences the compound's reactivity, solubility, and applications. Below is a comparative analysis of Ethyl 4-(4-aminophenyl)butanoate and its analogs:

Table 1: Key Properties of Ethyl 4-(4-aminophenyl)butanoate and Analogous Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The amino group (NH₂) enhances nucleophilicity, enabling reactions like acylation or alkylation, whereas the bromo substituent (Br) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Fluorinated Derivatives : Compounds like 13 () exhibit increased metabolic stability due to fluorine atoms, making them candidates for drug development .

Research Findings and Trends

- Reactivity Trends: Amino-substituted esters exhibit faster reaction rates in nucleophilic substitutions compared to brominated analogs .

- Solubility : Polar substituents (e.g., -OH in D2 ) improve aqueous solubility, whereas hydrophobic groups (e.g., tert-butyl) enhance lipid solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.